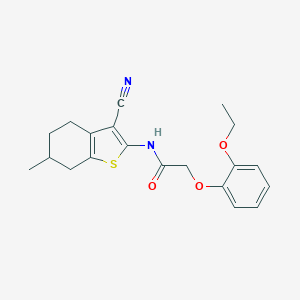
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-ethoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-ethoxyphenoxy)acetamide is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied.
Wirkmechanismus
The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-ethoxyphenoxy)acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. This inhibition leads to a decrease in the production of these mediators, resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects. This compound has been reported to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antifungal activity against certain fungal strains. In addition, this compound has been reported to have anti-inflammatory effects by inhibiting the activity of COX-2 and 5-LOX.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-ethoxyphenoxy)acetamide in lab experiments include its potential as a drug candidate with anticancer, anti-inflammatory, and antifungal activities. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-ethoxyphenoxy)acetamide. One direction is to study its potential as a drug candidate for various diseases, including cancer, inflammation, and fungal infections. Another direction is to study its mechanism of action and identify other enzymes or pathways that it may target. Additionally, further studies are needed to determine its safety and efficacy in vivo and in clinical trials. Finally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, its potential as a drug candidate for various diseases makes it an interesting subject for further study.
Synthesemethoden
The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-ethoxyphenoxy)acetamide has been reported in the literature using different methods. One method involves the reaction of 2-(2-ethoxyphenoxy)acetic acid with 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene in the presence of a coupling reagent and a base. Another method involves the reaction of 2-(2-ethoxyphenoxy)acetic acid with 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene in the presence of a catalyst and a base. Both methods have been reported to yield the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-ethoxyphenoxy)acetamide has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. This compound has been reported to have anticancer, anti-inflammatory, and antifungal activities.
Eigenschaften
Molekularformel |
C20H22N2O3S |
|---|---|
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-ethoxyphenoxy)acetamide |
InChI |
InChI=1S/C20H22N2O3S/c1-3-24-16-6-4-5-7-17(16)25-12-19(23)22-20-15(11-21)14-9-8-13(2)10-18(14)26-20/h4-7,13H,3,8-10,12H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
YTSSTLGMDLYRPP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CC(CC3)C)C#N |
Kanonische SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CC(CC3)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]succinic acid](/img/structure/B254864.png)
![4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254865.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254866.png)
![2-[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254868.png)
![6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B254871.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxy-3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B254876.png)
![N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B254880.png)
![6-bromo-3-{[4-(2,5-dichlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B254883.png)


![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254889.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254892.png)